molecular formula C22H21N7O4 B2685667 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide CAS No. 1396877-07-8

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide

Cat. No.: B2685667
CAS No.: 1396877-07-8
M. Wt: 447.455
InChI Key: ZFYUNXQVVOAKPT-UHFFFAOYSA-N
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Description

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a morpholine ring, a tetrazole ring, and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide typically involves multiple steps:

  • Formation of the Morpholino Intermediate: : The synthesis begins with the preparation of the morpholino intermediate. This involves the reaction of morpholine with a suitable acylating agent, such as chloroacetyl chloride, under basic conditions to form 2-chloro-N-(morpholino)acetamide.

  • Tetrazole Ring Formation: : The next step involves the formation of the tetrazole ring. This can be achieved by reacting the morpholino intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.

  • Coupling with Indole Derivative: : The final step involves coupling the tetrazole intermediate with an indole derivative. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the morpholine and tetrazole rings, potentially leading to alcohol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes could make it useful in elucidating biological pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to modulate specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism by which N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The morpholine and tetrazole rings may facilitate binding to enzymes or receptors, while the indole moiety could enhance its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(2-morpholino-2-oxoethyl)piperazino)sulfonyl)phenyl)acetamide
  • N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide stands out due to its unique combination of functional groups. The presence of both a tetrazole and an indole ring in the same molecule is relatively rare, which could confer unique biological and chemical properties.

Properties

IUPAC Name

N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O4/c30-20(27-9-11-33-12-10-27)14-28-22(32)29(26-25-28)16-7-5-15(6-8-16)24-21(31)18-13-23-19-4-2-1-3-17(18)19/h1-8,13,23H,9-12,14H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYUNXQVVOAKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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